molecular formula C21H15ClFN3O2S B1236089 (E)-3-(1,3-benzothiazol-2-yl)-4-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]but-3-enoic acid

(E)-3-(1,3-benzothiazol-2-yl)-4-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]but-3-enoic acid

Cat. No.: B1236089
M. Wt: 427.9 g/mol
InChI Key: RTLMHOJYSNZDDT-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzothiazol-2-yl)-4-[5-chloro-1-(4-fluorophenyl)-3-methyl-4-pyrazolyl]-3-butenoic acid is a member of pyrazoles and a ring assembly.

Scientific Research Applications

Synthesis and Pharmacological Properties

  • A study by Önkol et al. (2012) explored the synthesis of 1,3-benzothiazol-2(3H)-one derivatives, including structures related to the compound , and evaluated their antinociceptive activities (Önkol et al., 2012).
  • Patel and Shaikh (2010) discussed the synthesis of 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides, emphasizing their in vitro antimicrobial screening against various bacterial and fungal species (Patel & Shaikh, 2010).

Biological Activity and Applications

  • Holla et al. (2003) investigated compounds with 4-fluorophenyl groups, similar to the compound of interest, for their antibacterial activities, revealing significant potential in this field (Holla et al., 2003).
  • The study by Sarkar et al. (2013) focused on the synthesis of thiazolidinone derivatives with structural similarities, examining their anthelmintic activities against specific parasites (Sarkar et al., 2013).
  • Gurupadayya et al. (2008) synthesized 7-chloro-6-fluoro-2-arylidenylaminobenzo(1,3)thiazoles, which are structurally related, and evaluated their anti-inflammatory, analgesic, CNS depressant, and muscle relaxant activities (Gurupadayya et al., 2008).

Advanced Synthesis Techniques

  • Darweesh et al. (2016) described the microwave-mediated synthesis of benzothiazole-based heterocycles, demonstrating a modern approach to producing such compounds efficiently (Darweesh et al., 2016).
  • Srivastav et al. (2009) synthesized novel quinazolines with benzothiazole components, revealing their anti-inflammatory and antibacterial activities, underscoring the diverse potential of such compounds (Srivastav et al., 2009).

Properties

Molecular Formula

C21H15ClFN3O2S

Molecular Weight

427.9 g/mol

IUPAC Name

(E)-3-(1,3-benzothiazol-2-yl)-4-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]but-3-enoic acid

InChI

InChI=1S/C21H15ClFN3O2S/c1-12-16(20(22)26(25-12)15-8-6-14(23)7-9-15)10-13(11-19(27)28)21-24-17-4-2-3-5-18(17)29-21/h2-10H,11H2,1H3,(H,27,28)/b13-10+

InChI Key

RTLMHOJYSNZDDT-JLHYYAGUSA-N

Isomeric SMILES

CC1=NN(C(=C1/C=C(\CC(=O)O)/C2=NC3=CC=CC=C3S2)Cl)C4=CC=C(C=C4)F

SMILES

CC1=NN(C(=C1C=C(CC(=O)O)C2=NC3=CC=CC=C3S2)Cl)C4=CC=C(C=C4)F

Canonical SMILES

CC1=NN(C(=C1C=C(CC(=O)O)C2=NC3=CC=CC=C3S2)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-3-(1,3-benzothiazol-2-yl)-4-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]but-3-enoic acid
Reactant of Route 2
Reactant of Route 2
(E)-3-(1,3-benzothiazol-2-yl)-4-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]but-3-enoic acid
Reactant of Route 3
Reactant of Route 3
(E)-3-(1,3-benzothiazol-2-yl)-4-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]but-3-enoic acid
Reactant of Route 4
(E)-3-(1,3-benzothiazol-2-yl)-4-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]but-3-enoic acid
Reactant of Route 5
(E)-3-(1,3-benzothiazol-2-yl)-4-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]but-3-enoic acid
Reactant of Route 6
(E)-3-(1,3-benzothiazol-2-yl)-4-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]but-3-enoic acid

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